![molecular formula C16H15N3O3S B2748641 乙酸5-甲基-4-氧代-2-(吡啶-2-基甲基)-3H,4H-噻吩[2,3-d]嘧啶-6-羧酸乙酯 CAS No. 731778-58-8](/img/no-structure.png)

乙酸5-甲基-4-氧代-2-(吡啶-2-基甲基)-3H,4H-噻吩[2,3-d]嘧啶-6-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

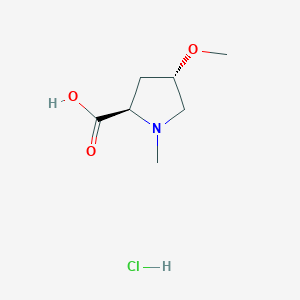

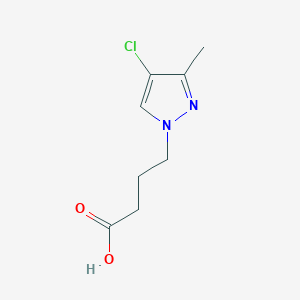

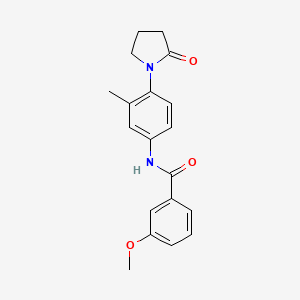

This compound is a derivative of pyrimidine and has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It has a molecular weight of 345.36 .

Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds involves a series of steps including design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C15H13N4O4S/c1-8-11-13 (24-12 (8)15 (22)23)17-7-19 (14 (11)21)6-10 (20)18-9-4-2-3-5-16-9/h2-5,7,24H,6H2,1H3, (H,22,23) (H,16,18,20) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, elimination, and methylation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.36 . It is recommended to be stored at a temperature between 28 C .科学研究应用

合成与结构见解

相关吡啶并[4′,3′:4,5]噻吩并[2,3-d]嘧啶和稠合噻唑衍生物的合成已被报道,突出了从 2-异硫氰酸根-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3,6-二羧酸二乙酯中获得这些化合物的方法。这些化合物及其中间体的结构已通过光谱数据得到证实 (E. Ahmed, 2003)。

另一项研究提出了一种制备噻吩并[2,3-d]嘧啶-6-羧酸的酯和酰胺的新方法,展示了这些化合物在合成化学中的多功能性 (A. A. Santilli 等,1971)。

材料科学和药理学应用

离子液体介导的合成导致了新型色酮-嘧啶偶联衍生物的产生,证明了这些化合物在开发具有潜在生物活性的材料中的重要性。这种方法提供了诸如高产率、温和的反应条件和催化剂可重复使用性等优点 (A. P. Nikalje 等,2017)。

探索了相关吡啶并呋喃(噻吩)嘧啶酮与烷基一卤代物和二卤代物的反应性,从而合成了新的杂环系统。这些化合物表现出有希望的抗菌活性,突出了它们的潜在药理应用 (S. Sirakanyan 等,2015)。

非线性光学性质

- 对硫代嘧啶衍生物的结构参数、电子、线性和非线性光学探索进行了研究。它突出了这些化合物的显着非线性光学 (NLO) 特性,表明它们在光电应用中的潜力。该研究提供了理论 (DFT/TDDFT) 和实验研究之间的比较,表明这些化合物具有相当大的 NLO 特性,尤其适用于高科技应用 (A. Hussain 等,2020)。

作用机制

Mode of Action

It is known that many compounds with similar structures have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These compounds often work by binding to specific receptors or enzymes, thereby altering their function.

Biochemical Pathways

Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways. Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Specific information on how these factors influence the action of “ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3h,4h-thieno[2,3-d]pyrimidine-6-carboxylate” is currently unavailable .

未来方向

The study of similar compounds indicates that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of “ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate” and similar compounds.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves the condensation of 2-amino-4-methyl-5-(pyridin-2-ylmethyl)thiophene-3-carboxylic acid with ethyl 2-chloro-4-oxo-3-(pyridin-2-ylmethyl)butanoate, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-4-methyl-5-(pyridin-2-ylmethyl)thiophene-3-carboxylic acid", "ethyl 2-chloro-4-oxo-3-(pyridin-2-ylmethyl)butanoate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methyl-5-(pyridin-2-ylmethyl)thiophene-3-carboxylic acid with ethyl 2-chloro-4-oxo-3-(pyridin-2-ylmethyl)butanoate in the presence of a base such as triethylamine or sodium hydride to form ethyl 2-(2-(pyridin-2-ylmethyl)-4-oxo-3-(thiophen-2-yl)-3,4-dihydropyrimidin-5-yl)but-2-enoate.", "Step 2: Cyclization of the intermediate product in the presence of a Lewis acid such as zinc chloride or aluminum chloride to form ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate.", "Step 3: Esterification of the intermediate product with ethanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate." ] } | |

CAS 编号 |

731778-58-8 |

分子式 |

C16H15N3O3S |

分子量 |

329.37 |

IUPAC 名称 |

ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-9(2)12-14(20)18-11(19-15(12)23-13)8-10-6-4-5-7-17-10/h4-7H,3,8H2,1-2H3,(H,18,19,20) |

InChI 键 |

SGRDOOCPRYRCOK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=N3)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2748558.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)

![(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2748566.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

methanone](/img/structure/B2748579.png)